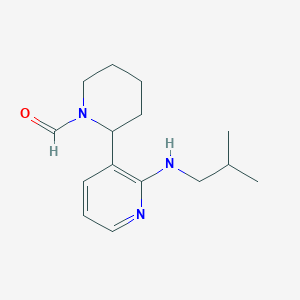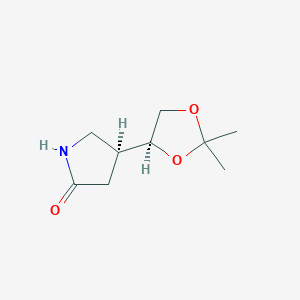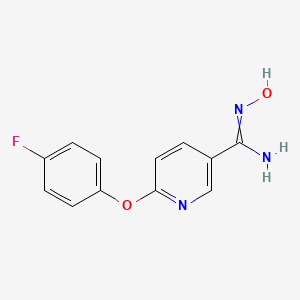
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic organic compound that features an oxadiazole ring fused with a dimethoxyphenyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of a hydrazide intermediate with an aromatic aldehyde. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 4-nitrobenzaldehyde under acidic conditions to form the oxadiazole ring. The nitro group is then reduced to an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)aniline
- 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-triazol-2-yl)aniline
- 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-thiazol-2-yl)aniline
Uniqueness
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry, where it can serve as a scaffold for drug development.
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
4-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-8-5-11(9-14(13)21-2)16-19-18-15(22-16)10-3-6-12(17)7-4-10/h3-9H,17H2,1-2H3 |
Clé InChI |
HTFMZBUQMFAFBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)




![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid](/img/structure/B11817160.png)
![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)



![((2R,3S,5R)-3-((4-Methylbenzoyl)oxy)-5-(7-thioxothieno[2,3-C]pyridin-6(7H)-YL)tetrahydrofuran-2-YL)methyl 4-methylbenzoate](/img/structure/B11817201.png)
